molecular formula C15H22N4O2 B2676854 N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2361873-84-7

N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide

Cat. No.: B2676854
CAS No.: 2361873-84-7
M. Wt: 290.367
InChI Key: AGMLMGXIVBZMHH-UHFFFAOYSA-N
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Description

N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The structure features a cyclohexyl group attached to a pyrazole ring, which is further connected to an amide group through an oxoethyl linker. The presence of these functional groups suggests that the compound may exhibit diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

  • Introduction of the Cyclohexyl Group: : The cyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the pyrazole derivative in the presence of a base such as potassium carbonate.

  • Amide Bond Formation: : The final step involves the formation of the amide bond. This can be accomplished by reacting the pyrazole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclohexyl group. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can target the carbonyl group in the oxoethyl linker. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : The amide group can participate in nucleophilic substitution reactions. For instance, the nitrogen atom in the amide can be alkylated using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides with bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of hydroxylated derivatives or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated amides.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

  • Biology: : Investigated for its potential as an enzyme inhibitor. The pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.

  • Medicine: : Explored for its anti-inflammatory and analgesic properties. The compound’s structure suggests it could modulate pathways involved in inflammation and pain.

  • Industry: : Potential use in the development of agrochemicals or materials science due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive binding, where the compound competes with the natural substrate of the enzyme. The cyclohexyl group may enhance binding affinity through hydrophobic interactions, while the amide group can form hydrogen bonds with amino acid residues in the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1-Phenylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide
  • **N-[2-(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide
  • **N-[2-(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylbut-2-enamide

Uniqueness

N-[2-[(1-Cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide is unique due to the specific combination of its functional groups. The cyclohexyl group provides steric bulk and hydrophobic character, which can influence its biological activity and binding properties. The presence of the oxoethyl linker and the amide group allows for versatile chemical reactions, making it a valuable compound for further modifications and applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[(1-cyclohexylpyrazol-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-3-15(21)18(2)11-14(20)17-12-9-16-19(10-12)13-7-5-4-6-8-13/h3,9-10,13H,1,4-8,11H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMLMGXIVBZMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CN(N=C1)C2CCCCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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